molecular formula C8H6O4 B586796 Terephthalic Acid-13C8 CAS No. 1794767-08-0

Terephthalic Acid-13C8

Cat. No.: B586796
CAS No.: 1794767-08-0
M. Wt: 174.071
InChI Key: KKEYFWRCBNTPAC-LLXNCONNSA-N
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Description

Terephthalic Acid-13C8 (CAS 1794767-08-0) is a stable isotope-labeled analog of terephthalic acid, where all eight carbon atoms are replaced with Carbon-13. This compound has a molecular formula of ¹³C₈H₆O₄ and a molecular weight of 174.07 g/mol . It serves as a critical tracer in various research fields. In polymer science, it is used to study the degradation and recycling mechanisms of polyethylene terephthalate (PET) and to investigate the structure and dynamics of polyester chains using advanced techniques like solid-state NMR spectroscopy . In environmental and biological research, it acts as a powerful tool for tracing the metabolic pathways of aromatic compounds and for tracking the environmental fate and breakdown of microplastics and their derivatives . Furthermore, it is employed as an internal standard in Mass Spectrometry for the highly accurate quantification of unlabeled terephthalic acid in complex samples . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1794767-08-0

Molecular Formula

C8H6O4

Molecular Weight

174.071

IUPAC Name

terephthalic acid

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

KKEYFWRCBNTPAC-LLXNCONNSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Synonyms

1,4-Benzenedicarboxylic Acid-13C8;  1,4-Dicarboxybenzene-13C8;  4-Carboxybenzoic Acid-13C8;  Amoco TA 33-13C8;  NSC 36973-13C8;  QTA-13C8;  S-LOP-13C8;  TA 33LP-13C8;  TPA-13C8;  WR 16262-13C8;  p-Benzenedicarboxylic Acid-13C8;  p-Carboxybenzoic Acid-13C8;  p-Di

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of Terephthalic Acid 13c8

Advanced Spectroscopic Techniques for Isotopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary analytical methods used to confirm the isotopic enrichment and structural correctness of Terephthalic Acid-13C8.

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of a molecule and the isotopic composition at specific atomic positions. wikipedia.org For carbon-containing compounds, ¹³C NMR is particularly valuable. The low natural abundance of ¹³C (approximately 1.1%) means that in unlabeled compounds, the probability of two adjacent ¹³C atoms is very low. nih.gov However, in a fully labeled compound like this compound, all carbon atoms are ¹³C, leading to a dramatically different and more intense NMR spectrum.

The ¹³C NMR spectrum of this compound provides direct evidence of the high level of isotopic enrichment. nih.gov The presence of strong signals corresponding to all eight carbon atoms and the complex splitting patterns arising from ¹³C-¹³C coupling confirm the uniform labeling of the molecule. This technique is essential for verifying that the isotopic label is present at all expected carbon positions within the terephthalic acid structure.

High-Resolution Mass Spectrometry is another critical tool for assessing the isotopic composition of this compound. HRMS can distinguish between molecules with very small mass differences, making it ideal for separating isotopologues (molecules that differ only in their isotopic composition).

Isotopic Purity and Structural Integrity Assessment

Advanced Spectroscopic Techniques for Isotopic Characterization

Infrared (IR) Spectroscopy for Structural Confirmation

The IR spectrum of standard terephthalic acid exhibits several characteristic absorption peaks. brainly.com The stretching vibrations of the carbon-hydrogen (C-H) bonds within the aromatic ring are typically observed in the region of 3104 cm⁻¹ to 2969 cm⁻¹. brainly.com A significant peak, usually found around 1692 cm⁻¹ or 1681 cm⁻¹, corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid groups. brainly.comresearchgate.net Additionally, the bending vibrations of the hydroxyl (O-H) group of the carboxyl function are evident, with a notable peak around 940 cm⁻¹ or 937 cm⁻¹. researchgate.net The aromatic ring itself also produces characteristic bands between 650 and 850 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Peaks for Terephthalic Acid and Expected Shifts for this compound

Functional GroupUnlabeled Terephthalic Acid (cm⁻¹)Expected Shift for this compoundReference
Aromatic C-H Stretch3104 - 2969Minor Shift brainly.com
Carboxyl C=O Stretch~1680 - 1700Decrease of 5-10 cm⁻¹
Carboxyl O-H Bend~937 - 940Minor Shift researchgate.net
Aromatic Ring Vibrations650 - 850Minor Shift researchgate.net

Chromatographic Separation for Purity Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of synthesized this compound. These methods are crucial for separating the target compound from any unreacted starting materials, byproducts, or other impurities that may be present after the synthesis and initial purification steps.

The primary goal of HPLC analysis in this context is to quantify the purity of the this compound and to detect and identify any contaminants. Common impurities that can arise during the synthesis of terephthalic acid include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid. thermofisher.comchemicalbook.com The separation of these closely related aromatic carboxylic acids is often achieved using reversed-phase or anion-exchange HPLC. thermofisher.comhelixchrom.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For the analysis of terephthalic acid and its impurities, a C18 column is often employed. The mobile phase might consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. thermofisher.comsielc.com The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid groups and, consequently, their retention on the column. sielc.com

Anion-exchange chromatography offers an alternative approach, where the stationary phase contains positively charged functional groups that interact with the negatively charged carboxylate ions of the analytes. thermofisher.com By carefully controlling the ionic strength and pH of the mobile phase, a high degree of separation can be achieved. thermofisher.com

The purity of the this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A purity level of over 98% is typically required for research applications. The use of a validated HPLC method ensures the accuracy and reliability of the purity assessment. google.com

Table 2: Common Impurities in Terephthalic Acid Synthesis and their Separation by HPLC

ImpurityChemical FormulaTypical Separation TechniqueReference
4-Carboxybenzaldehyde (4-CBA)C₈H₆O₃Reversed-Phase or Anion-Exchange HPLC thermofisher.comchemicalbook.com
p-Toluic AcidC₈H₈O₂Reversed-Phase or Anion-Exchange HPLC thermofisher.com
Benzoic AcidC₇H₆O₂Reversed-Phase or Anion-Exchange HPLC thermofisher.com
Phthalic AcidC₈H₆O₄Reversed-Phase or Anion-Exchange HPLC helixchrom.comgoogle.com
Isophthalic AcidC₈H₆O₄Reversed-Phase or Anion-Exchange HPLC helixchrom.comgoogle.com

Considerations for Large-Scale Synthesis in Research Environments

The synthesis of isotopically labeled compounds like this compound on a larger scale for research purposes presents a unique set of challenges and considerations that differ from standard laboratory-scale synthesis. nih.govacs.org While the fundamental chemical reactions remain the same, scaling up the process requires careful planning and optimization to ensure safety, efficiency, and cost-effectiveness.

One of the primary considerations is the cost of the isotopically enriched starting materials. For this compound, the precursor is ¹³C-labeled p-xylene (B151628). The high cost of this enriched material necessitates a highly efficient synthesis with minimal loss of the labeled atoms. This places a strong emphasis on optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

Heat management becomes a critical factor in large-scale reactions. The oxidation of p-xylene is an exothermic process, and the heat generated must be effectively dissipated to maintain precise temperature control. Failure to do so can lead to side reactions, reduced product quality, and potential safety hazards. Jacketed reactors with efficient cooling systems are often required for such processes.

The purification of the final product also requires special attention. While crystallization is a common method for purifying terephthalic acid, the solubility of the compound in many solvents is low. nih.gov This can necessitate the use of large volumes of solvent or high temperatures and pressures for dissolution and recrystallization, which can be challenging to manage on a larger scale. chemicalbook.comgoogle.com

Furthermore, ensuring the isotopic integrity of the final product throughout the large-scale synthesis is crucial. This involves rigorous quality control at each step, from the starting materials to the final product. Analytical techniques such as mass spectrometry and NMR spectroscopy are employed to confirm the level of isotopic enrichment and the absence of isotopic scrambling.

Finally, the handling and storage of large quantities of chemicals, including the isotopically labeled materials and the solvents used in the synthesis and purification, require adherence to strict safety protocols and environmental regulations within the research environment.

Table 3: Key Considerations for Large-Scale Synthesis of this compound

ConsiderationKey ChallengesMitigation StrategiesReference
Cost of Labeled PrecursorsHigh cost of ¹³C-labeled p-xyleneOptimization of reaction yield, minimization of byproducts
Heat ManagementExothermic oxidation reactionUse of jacketed reactors with efficient cooling
PurificationLow solubility of terephthalic acidUse of specialized solvents, high-temperature/pressure recrystallization chemicalbook.comnih.govgoogle.com
Isotopic IntegrityMaintaining high isotopic enrichmentRigorous quality control using MS and NMR
Safety and EnvironmentalHandling of large quantities of chemicalsAdherence to safety protocols and environmental regulations

Advanced Analytical Characterization of Terephthalic Acid 13c8 in Research

Mass Spectrometry-Based Approaches for Tracing and Quantification

Mass spectrometry (MS) is a cornerstone of analytical chemistry that, when combined with separation techniques, offers unparalleled sensitivity and selectivity for the analysis of isotopically labeled compounds like Terephthalic Acid-13C8. scbt.com

Isotope-Ratio Mass Spectrometry (IRMS) for Environmental and Biological Studies

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes with high precision. ncess.gov.in In the context of this compound, IRMS can be used to track the fate of the ¹³C atoms as the molecule undergoes transformation in environmental or biological systems. researchgate.net This is particularly valuable for understanding the degradation pathways of materials like polyethylene (B3416737) terephthalate (B1205515) (PET), for which terephthalic acid is a key component. By monitoring the changes in the ¹³C/¹²C ratio in various sample matrices (e.g., soil, water, tissue), researchers can trace the distribution and breakdown of the original compound. wisc.eduacs.org

Key Applications of IRMS with this compound:

Environmental Fate and Transport: Studying how this compound moves through different environmental compartments. researchgate.net

Biodegradation Studies: Determining the rate and extent to which microorganisms break down terephthalic acid.

Trophic Transfer Analysis: Tracking the movement of carbon from terephthalic acid through food webs. nih.gov

Parameter Description Typical Precision
δ¹³CThe relative difference in the ¹³C/¹²C ratio between a sample and a standard.Better than 0.12‰ for combustible samples. ncess.gov.in
Isotopic EnrichmentThe increase in the abundance of the ¹³C isotope in a sample.High sensitivity for detecting small changes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for analyzing non-volatile compounds in complex mixtures. nih.govthermofisher.com For this compound, LC-MS allows for its separation from other metabolites in a biological sample, followed by its specific detection and quantification by the mass spectrometer. nih.gov The use of high-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in the confident identification of the labeled compound and its metabolic products. animbiosci.org

In metabolite profiling, or metabolomics, researchers use LC-MS to gain a comprehensive view of the small molecules present in a biological system. moravek.com By introducing this compound, they can precisely track its conversion into various metabolites, providing insights into the biochemical pathways involved. researchgate.net

Typical LC-MS Parameters for Metabolite Analysis:

Column Chemistry: Reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for polar and ionic compounds. thermofisher.com

Ionization Source: Electrospray ionization (ESI) is commonly used for metabolites. animbiosci.org

Mass Analyzer: High-resolution analyzers like Orbitrap or time-of-flight (TOF) are preferred for their accuracy. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.comresearchgate.net While terephthalic acid itself is not highly volatile, its derivatives or breakdown products might be. In such cases, GC-MS can be employed to identify and quantify these volatile metabolites. nih.gov For non-volatile compounds, a derivatization step can be performed to increase their volatility, making them amenable to GC-MS analysis. scielo.br The use of this compound as a tracer allows for the clear distinction between metabolites originating from the administered compound and those from other sources. mdpi.com

Analytical Step Description
Sample Preparation Extraction of volatile metabolites from the sample matrix. May include a derivatization step. scielo.br
Gas Chromatography Separation of volatile compounds based on their boiling points and interactions with the stationary phase.
Mass Spectrometry Ionization and detection of the separated compounds, providing mass-to-charge ratio information for identification.

Two-Dimensional Gas Chromatography (GCxGC) Coupled with HRMS for Complex Sample Characterization

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. researchgate.net In GCxGC, the sample is subjected to two different separation columns, providing a much higher resolution of individual components. rsc.org When coupled with high-resolution mass spectrometry (HRMS), GCxGC-HRMS becomes an incredibly powerful tool for the detailed characterization of complex mixtures, such as those found in environmental samples or biological extracts. nih.govchromatographyonline.com This technique can be instrumental in resolving and identifying the metabolites of this compound, even in the presence of a multitude of other compounds. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical structure and environment of atoms within a molecule. bhu.ac.in

High-Resolution 13C NMR for Carbon Atom Fate Tracking

High-resolution ¹³C NMR spectroscopy is particularly well-suited for studies involving this compound. sigmaaldrich.com Since all carbon atoms in the molecule are the ¹³C isotope, it produces a strong NMR signal. savemyexams.com This allows researchers to directly observe the chemical environment of each carbon atom. As the molecule is metabolized or degraded, the chemical shifts of the ¹³C nuclei will change, providing direct evidence of the transformations occurring. ajol.info This makes ¹³C NMR an invaluable tool for elucidating reaction mechanisms and tracking the fate of the carbon skeleton of terephthalic acid in various processes.

Information Provided by ¹³C NMR:

Solid-State NMR for Material Science Applications

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a crucial technique for characterizing the structure, dynamics, and morphology of solid materials, and the use of this compound significantly enhances its capabilities. In material science, this compound is a key component in studies involving metal-organic frameworks (MOFs) and polyesters like poly(butylene terephthalate) (PBT). acs.org The complete 13C labeling overcomes the low natural abundance of the 13C isotope, enabling more sophisticated and higher-resolution experiments.

High-resolution techniques, particularly Cross-Polarization Magic-Angle Spinning (CPMAS), are employed to obtain detailed spectra of solid samples. researchgate.net For this compound, 13C CPMAS NMR experiments reveal distinct resonance contributions from the different carbon environments within the molecule. researchgate.net The carbons of the carboxylic acid groups typically show a chemical shift centered around 174-176 ppm, while the carbons of the aromatic ring produce signals in the range of 131 to 138 ppm. researchgate.net

Advanced SSNMR studies can provide deeper insights into the material's structure. For instance, analysis of spinning sidebands and relaxation times can elucidate molecular packing and domain sizes within a polymer. researchgate.net Furthermore, specialized experiments can determine the chemical shift tensors and one-bond indirect carbon-boron spin-spin (J) coupling constants in related organometallic structures, showcasing the depth of characterization possible with solid-state NMR. nih.gov This level of detail is critical for understanding the properties of high-performance materials derived from terephthalic acid.

Table 1: Typical Solid-State 13C NMR Chemical Shifts for Terephthalic Acid

Carbon Type Chemical Shift (ppm) Technique
Carboxylic Carbon 174 - 176 13C CPMAS NMR
Aromatic Ring Carbon 131 - 138 13C CPMAS NMR

Data sourced from research on terephthalic acid and its derivatives. researchgate.net

Chromatographic Method Development for this compound and its Derivatives

Chromatographic methods are essential for the separation, identification, and quantification of terephthalic acid and its related impurities or derivatives. The presence of such derivatives, often remnants from the industrial synthesis of terephthalic acid from p-xylene (B151628), can negatively impact polymerization processes and the quality of the final polymer product. scielo.brastm.org Therefore, robust analytical methods are required for quality control.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.gov Methods often employ reversed-phase columns, though mixed-mode columns offering both reversed-phase and anion-exchange capabilities can provide excellent resolution between the isomers of phthalic acid and other related acidic compounds. helixchrom.com Detection is commonly achieved using UV detectors, with a limit of quantification for terephthalic acid reported at 250 pg, or by mass spectrometry (MS) for enhanced specificity and sensitivity. helixchrom.comresearchgate.net

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique, particularly for analyzing organic impurities. google.comursinus.edu In some methods, the carboxylic acid compounds are first converted to their more volatile ester or silyl (B83357) derivatives before analysis to improve chromatographic performance. google.com Capillary Electrophoresis (CE) has also emerged as a viable alternative for analyzing impurities in terephthalic acid. scielo.br

This compound is particularly crucial in chromatographic methods that use isotope dilution mass spectrometry. It is added to samples as an internal standard before preparation and analysis. eurofins.com Because it behaves identically to the unlabeled analyte during extraction, cleanup, and ionization, it allows for highly accurate quantification by correcting for any analyte loss or matrix-induced signal suppression. This approach is vital for detecting trace amounts of terephthalic acid and its derivatives, such as degradation products from polyethylene terephthalate (PET), including mono(2-hydroxyethyl) terephthalate and bis(2-hydroxyethyl) terephthalate. ursinus.eduacs.org

Table 2: Overview of Chromatographic Methods for Terephthalic Acid and Derivatives

Technique Analytes Column/Separation Mode Detector Key Findings
HPLC Phthalic acid isomers Mixed-Mode (Reversed-Phase/Anion-Exchange) UV, ELSD, RI, MS Achieves great resolution between acid isomers based on small differences in hydrophobicity and acidity. helixchrom.com
LC-UV-MS/MS Terephthalic acid (TA) Not specified UV and MS/MS UV detection used for quantification (LoQ of 250 pg), with MS confirming peak identity. researchgate.net
HPLC 4-CBA, p-TOL Reverse Phase Not specified Standard method for determining key impurities in purified terephthalic acid. astm.org
GC Organic impurities Not specified Not specified Impurities are pretreated via silylation before simultaneous quantitative analysis. google.com
GC-MS / HPLC PET degradation products (TPA, EG, BHET, MHET) Not specified Mass Spectrometry Methods developed for separation and quantization of common PET-degradation products. ursinus.edu

Abbreviations: 4-CBA (4-Carboxybenzaldehyde), p-TOL (p-Toluic acid), EG (Ethylene glycol), BHET (bis(2-hydroxyethyl) terephthalate), MHET (mono(2-hydroxyethyl) terephthalate), LoQ (Limit of Quantification).

Table of Mentioned Compounds

Compound Name
4-Carboxybenzaldehyde
Bis(2-hydroxyethyl) terephthalate
Ethylene (B1197577) glycol
Mono(2-hydroxyethyl) terephthalate
p-Toluic acid
Poly(butylene terephthalate)
Polyethylene terephthalate
Terephthalic Acid
This compound

Applications of Terephthalic Acid 13c8 in Mechanistic and Pathway Elucidation Studies

Isotopic Tracing in Microbial Metabolism and Biotransformation Pathways

The use of stable isotope-labeled compounds is a cornerstone of metabolic research. nih.gov By introducing a ¹³C-labeled substrate into a biological system, scientists can track the incorporation of the ¹³C atoms into downstream metabolites, providing definitive evidence of metabolic pathways and carbon flow. nih.gov Terephthalic Acid-13C8 serves this purpose in studies involving microorganisms that can utilize terephthalic acid (TPA) as a carbon source. mdpi.comresearchgate.net

Stable isotope tracing with this compound allows for the precise mapping of carbon flow from TPA into the central metabolism of microorganisms. When bacteria capable of degrading TPA are cultured with this compound as the sole carbon source, the ¹³C label can be traced through the metabolic network. frontiersin.org This technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into the rates of intracellular reactions. nih.govosti.gov

Research has shown that the aerobic degradation of TPA typically proceeds through its conversion to protocatechuic acid (PCA). frontiersin.orgnih.govsci-hub.se By using this compound, researchers can confirm this pathway and quantify the flux of carbon into the PCA degradation pathway and subsequently into the tricarboxylic acid (TCA) cycle. researchgate.net The incorporation of ¹³C into key intermediates of the TCA cycle, such as citrate, succinate, and malate, as well as into biomass components like amino acids and fatty acids, can be monitored over time using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This provides a detailed picture of how the carbon from TPA is assimilated and utilized by the cell for energy production and biosynthesis.

Table 1: Illustrative Example of ¹³C Enrichment in Key Metabolites of Delftia sp. WL-3 Fed with this compound

This table presents hypothetical data to illustrate the expected outcomes of a ¹³C tracing experiment.

Metabolite Pathway Time Point 1 (¹³C Enrichment %) Time Point 2 (¹³C Enrichment %) Time Point 3 (¹³C Enrichment %)
Protocatechuic Acid TPA Degradation 95 92 88
Citrate TCA Cycle 5 25 55
Succinate TCA Cycle 2 20 50
Alanine Amino Acid Biosynthesis 1 15 40
Palmitic Acid Fatty Acid Biosynthesis 0 5 20

One of the significant challenges in studying microbial degradation pathways is the identification of transient or low-abundance intermediate metabolites. Isotopic labeling with this compound greatly facilitates this process. nih.gov When analyzing cell extracts or culture supernatants using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), metabolites derived from the labeled substrate will exhibit a characteristic mass shift corresponding to the number of incorporated ¹³C atoms. This allows for the confident discrimination of true metabolites from background noise and compounds derived from other unlabeled sources. nih.gov

In the context of TPA metabolism, while PCA is a well-known intermediate, the use of this compound can help confirm its presence and identify other potential intermediates in novel bacterial strains or consortia. mdpi.comnih.gov For example, the degradation pathway involves the initial hydrolysis of ester bonds, converting diethyl terephthalate (B1205515) (DET) first into terephthalic acid (TPA), which is then converted to protocatechuic acid (PCA) before further mineralization. nih.govsci-hub.se Tracing the ¹³C label helps to unequivocally link these degradation products back to the parent compound.

Isotope tracing can provide valuable insights into the mechanisms of enzymatic reactions. researchgate.net While not as common as kinetic studies, the use of isotopically labeled substrates like this compound can help elucidate the details of bond cleavage and formation during catalysis. For instance, in the dioxygenase-catalyzed conversion of TPA to PCA, the use of ¹³C-labeled TPA in conjunction with ¹⁸O-labeled water or oxygen can help determine the origin of oxygen atoms incorporated into the product, providing evidence for the reaction mechanism. Such studies are crucial for understanding the function of novel enzymes discovered in TPA-degrading microorganisms.

Understanding Polymer Degradation Mechanisms through Isotopic Labeling

Polyethylene (B3416737) terephthalate (PET) is a major contributor to plastic pollution. researchgate.net Understanding its degradation mechanisms is crucial for developing effective bioremediation and recycling strategies. Synthesizing PET with an isotopic label in the terephthalate moiety (using this compound as a precursor) provides an unambiguous method to track its breakdown.

When studying the biodegradation of PET, it is essential to distinguish the degradation products from other organic molecules present in the environment or culture medium. By synthesizing PET using this compound and ¹²C-ethylene glycol, any ¹³C-containing soluble products detected in the medium can be definitively attributed to the breakdown of the polymer's aromatic backbone. researchgate.net

This approach allows researchers to monitor the release of ¹³C-labeled TPA, mono-(2-hydroxyethyl) terephthalate (MHET), and bis-(2-hydroxyethyl) terephthalate (BHET) during microbial or enzymatic degradation. acs.orgresearchgate.net It provides a highly sensitive and specific method for quantifying the rate and extent of PET degradation, overcoming the limitations of methods that rely on weight loss or morphological changes, which can be imprecise and susceptible to artifacts. nih.gov

The enzymatic hydrolysis of PET by enzymes such as PETase and cutinases is a field of intense research. nih.govnih.gov Using PET synthesized with this compound allows for a detailed investigation of the kinetics and mechanism of these enzymes. By monitoring the appearance of ¹³C-labeled hydrolysis products (TPA, MHET, BHET) over time, researchers can determine enzyme activity and specificity. acs.org

This technique is particularly valuable for comparing the efficiency of different enzymes or engineered variants. It also helps in elucidating the mode of action of the enzymes, for instance, whether they act via an endo-type mechanism (cleaving internal bonds in the polymer chain) or an exo-type mechanism (cleaving monomers from the chain ends). nih.gov The distribution of ¹³C in the resulting oligomers and monomers provides crucial information for these mechanistic studies.

Table 2: Analysis of Products from Enzymatic Hydrolysis of PET Synthesized with this compound

This table presents a hypothetical dataset illustrating the quantification of ¹³C-labeled products released by different PET-degrading enzymes.

Enzyme Time (hours) [¹³C₈]-TPA (µM) [¹³C₈]-MHET (µM) [¹³C₈]-BHET (µM)
LCCICCG 6 150.2 85.5 20.1
12 350.8 110.3 10.5
24 750.1 60.7 2.3
HotPETase 6 80.4 120.9 35.6
12 180.5 150.2 18.4
24 410.6 130.1 5.7

Characterization of Oligomeric and Monomeric Degradation Intermediates

The degradation of polyethylene terephthalate (PET), a polymer of terephthalic acid and ethylene (B1197577) glycol, releases a mixture of oligomeric and monomeric compounds. nih.gov The use of this compound has been instrumental in identifying and characterizing these intermediates, particularly in studies of microbial and enzymatic degradation of PET. nih.gov

When microorganisms degrade PET, they secrete enzymes that break down the polymer into smaller, more manageable fragments. embopress.org These include the monomer terephthalic acid (TPA), as well as intermediates such as mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). nih.gov By using PET synthesized with this compound, researchers can accurately trace the origin of these degradation products.

The 13C label allows for the unambiguous identification of these intermediates in complex biological matrices using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov For instance, in a study of PET degradation by the bacterium Ideonella sakaiensis, the presence of 13C-labeled TPA and MHET in the culture medium would confirm that these compounds are direct products of PET hydrolysis. nih.gov

Further microbial metabolism of terephthalic acid proceeds through key intermediates like protocatechuic acid (PCA). sci-hub.se The use of this compound enables researchers to follow the carbon atoms from the initial polymer to these downstream metabolites, thus elucidating the complete degradation pathway. researchgate.net

Table 1: Key Degradation Intermediates of PET

Compound NameChemical FormulaRole in Degradation Pathway
Terephthalic Acid (TPA)C₈H₆O₄Primary monomeric degradation product of PET. nih.gov
Mono-(2-hydroxyethyl) terephthalate (MHET)C₁₀H₁₀O₅Intermediate product of PET hydrolysis. nih.gov
Bis(2-hydroxyethyl) terephthalate (BHET)C₁₂H₁₄O₆Intermediate product of PET hydrolysis. nih.gov
Protocatechuic Acid (PCA)C₇H₆O₄Key intermediate in the microbial metabolism of TPA. sci-hub.se

Mechanistic Investigations in Oxidative and Reductive Processes

The oxidation of aromatic compounds, including terephthalic acid, is a critical area of research in environmental science and industrial chemistry. The use of this compound provides a powerful tool to investigate the mechanisms of these oxidation reactions. By tracking the fate of the 13C-labeled carbon atoms, researchers can identify reaction intermediates and final products, and gain insights into the reaction pathways.

In studies of polycyclic aromatic hydrocarbon (PAH) oxidation, 13C-labeled compounds are used to trace their transformation in soil and other environmental matrices. nih.gov This approach allows for the differentiation between the parent compound and its various oxidation products, providing a clearer picture of the degradation process. nih.gov While direct studies on the oxidation of this compound are not extensively documented, the principles of using 13C labeling in PAH oxidation studies are directly applicable.

For example, in the presence of an oxidizing agent, the aromatic ring of this compound can be hydroxylated and subsequently cleaved. The resulting smaller molecules would retain the 13C label, allowing for their identification and quantification. This information is crucial for understanding the environmental fate of terephthalic acid and for developing effective remediation strategies.

Information regarding the specific use of this compound in the analysis of reduction reactions is limited in the available scientific literature. However, the principles of isotopic labeling would be highly applicable to such studies.

In a hypothetical reduction reaction, the carboxylic acid groups of this compound could be reduced to alcohols or even to methyl groups. By analyzing the reaction mixture using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the 13C-labeled products could be identified. This would provide direct evidence of the reduction process and help in elucidating the reaction mechanism.

Preclinical and In Vitro Metabolic Fate Elucidation

The study of the metabolic fate of xenobiotics is a cornerstone of pharmacology and toxicology. The use of 13C-labeled compounds is a well-established method for tracing the biotransformation of drugs and other foreign compounds in biological systems. nih.gov

While specific preclinical or in vitro metabolic studies on this compound are not widely reported, the methodology used for other 13C-labeled aromatic acids provides a clear framework for how such studies would be conducted. For instance, in a study on the metabolism of [2,4,6,7-13C4]benzoic acid in rats, researchers were able to trace its conversion to hippuric acid using 13C NMR spectroscopy. nih.gov

Similarly, this compound could be administered to an in vitro system, such as isolated hepatocytes or liver microsomes, to study its metabolic fate. nih.govdls.com These in vitro models contain the necessary enzymes for drug metabolism. dls.com By analyzing the cell culture medium and cell lysates for 13C-labeled metabolites, researchers could identify the products of biotransformation. This would provide valuable information on the metabolic pathways involved in the detoxification and elimination of terephthalic acid from the body.

Applications of Terephthalic Acid 13c8 in Environmental and Materials Science Research

Environmental Fate and Transport Studies of Phthalate (B1215562) Derivatives

The isotopic labeling of Terephthalic Acid-13C8 makes it an invaluable tool for studying the environmental fate and transport of phthalate derivatives, which are common industrial chemicals.

Tracing Aromatic Compound Degradation in Environmental Compartments

This compound is instrumental in tracing the degradation of aromatic compounds in various environmental settings. By introducing this labeled compound, scientists can follow the ¹³C atoms as they are incorporated into different molecules during microbial metabolism, providing clear insights into the degradation pathways. scielo.br For instance, studies have shown that certain bacteria can utilize terephthalic acid as a sole carbon and energy source, and the use of ¹³C labeling helps to unequivocally demonstrate this metabolic process. scielo.br

Research has identified several bacterial genera, such as Pseudomonas, Chryseobacterium, Burkholderia, and Arthrobacter, capable of degrading terephthalic acid. scielo.br The degradation pathway often involves the dihydroxylation of the aromatic ring, leading to the formation of key intermediates like protocatechuic acid. d-nb.inforesearchgate.net Using this compound allows for the unambiguous identification and quantification of these intermediates and final degradation products, such as labeled carbon dioxide (¹³CO₂), confirming the mineralization of the original compound. columbia.eduvliz.be

Monitoring Degradation of Plasticizers and Microplastics

The widespread use of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) has led to significant environmental contamination by microplastics. columbia.edufacetsjournal.com this compound and other ¹³C-labeled compounds are crucial for studying the degradation of these materials and their precursor plasticizers. columbia.edu

By synthesizing PET with ¹³C-labeled terephthalic acid, researchers can track the breakdown of the polymer under various environmental conditions. columbia.eduinrae.fr These studies help determine the rates and mechanisms of both abiotic (e.g., photo-oxidation) and biotic (microbial) degradation. vliz.be Stable isotope tracing allows scientists to follow the ¹³C label from the plastic into microbial biomass, dissolved organic carbon, and respired CO₂, providing quantitative data on mineralization and assimilation rates. columbia.eduvliz.befacetsjournal.com This approach has been used to investigate the degradation of PET and other plastics in different environments, including soil and aquatic ecosystems. columbia.edufacetsjournal.com

Research FocusLabeled CompoundKey Findings
Aromatic Compound DegradationThis compoundTraces metabolic pathways in bacteria like Pseudomonas and Rhodococcus. scielo.brresearchgate.net
Microplastic Mineralization13C-labeled Polyethylene (PE)Quantified microbial mineralization rates in liquid cultures. vliz.beresearchgate.net
Microplastic Fate in Aquatic Systems13C-labeled Polystyrene (PS)Investigated incorporation of plastic-derived carbon into lake food webs. facetsjournal.com

Research in Sustainable Materials and Recycling Technologies

This compound plays a role in advancing the circular economy for plastics by aiding research into sustainable materials and improved recycling methods.

Development of Bio-based Terephthalic Acid Production Routes

The production of terephthalic acid from renewable biomass is a key goal for creating fully bio-based PET. nih.govhelsinki.fi While much of this research focuses on the synthesis pathways themselves, isotopic labeling can be used to verify the bio-based content of the final product. Accelerator mass spectroscopy, for example, can determine the bio-based carbon content of terephthalic acid produced from starting materials like furfural, which is derived from waste biomass. nih.gov Research has demonstrated synthetic routes to produce 100% bio-based terephthalic acid from such precursors. nih.gov

Evaluation of Recycling Processes for PET and Related Polymers

Isotopically labeled compounds are valuable in evaluating the efficiency and mechanisms of plastic recycling processes. In the context of PET recycling, which can be achieved through mechanical or chemical methods, ¹³C-labeled PET can serve as a tracer. rsc.orgrsc.org

For enzymatic recycling, a promising green technology, solid-state NMR studies using ¹³C-labeled PET oligomers have provided atomic-level insights into how enzymes bind to and break down the polymer chain. inrae.fr These studies have revealed that the enzyme first cleaves the PET chain into smaller units, which are then further hydrolyzed to terephthalic acid and ethylene (B1197577) glycol. inrae.fr Such detailed mechanistic understanding is crucial for developing more efficient enzymes and optimizing biocatalytic recycling processes. inrae.frrsc.org Similarly, in chemical recycling methods like glycolysis or methanolysis, labeled materials can help track the conversion of PET back to its constituent monomers, ensuring the purity and quality of the recycled feedstock. rsc.orgrsc.org

Role in Metal-Organic Framework (MOF) Synthesis and Characterization

Metal-Organic Frameworks (MOFs) are porous, crystalline materials with a wide range of applications, including gas storage and catalysis. creative-biostructure.commdpi.com They are constructed from metal ions or clusters linked by organic molecules, with terephthalic acid being a common linker. arts.ac.uk

Investigation of Ligand Exchange and Framework Stability

The stability of Metal-Organic Frameworks (MOFs) is a critical factor for their practical application. The bonds between the metal clusters and the organic linkers can be susceptible to breaking, especially in the presence of other coordinating molecules or changes in environmental conditions like pH. nih.gov this compound is instrumental in studying these phenomena through a process known as post-synthetic ligand exchange (PSE).

In a typical experiment, a pre-synthesized MOF, such as the zirconium-based UiO-66, is exposed to a solution containing this compound. nih.govchemrxiv.org By using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can monitor the liquid phase in-situ. nih.gov The appearance of the unlabeled terephthalic acid in the solution and the corresponding decrease of this compound provide direct evidence of ligand exchange. This allows for the precise quantification of the rate and extent of this exchange.

Research has shown that ligand exchange dynamics are highly dependent on the structural integrity of the MOF. nih.govscispace.com Studies on UiO-66 with varying degrees of "missing-linker" defects revealed that the exchange process is significantly different between defective and defect-free frameworks. In defective frameworks, species that cap the defect sites are often exchanged preferentially over the structural terephthalate linkers. chemrxiv.orgscispace.com In contrast, direct exchange of the structural linkers primarily occurs in more crystalline, defect-free materials. nih.gov

Table 1: Research Findings on MOF Ligand Exchange and Stability Using Labeled Ligands

MOF StudiedLabeled SpeciesAnalytical TechniqueKey Findings
UiO-66 (Zirconium-based)Terephthalic acid analogues¹H NMR SpectroscopyLigand exchange was found to occur preferentially at defect sites rather than on the main framework in defective samples. nih.govchemrxiv.org
UiO-66 (Zirconium-based)Water (H₂O), Phosphate-based acidsHPLC, SEMDegradation of the MOF was observed to be pH-dependent, driven by the protonation of the terephthalic acid linkers, leading to their dissociation from the metal cluster. nih.gov
Zn-terephthalate networks¹⁷O-labeled terephthalic acid and waterSolid-State ¹⁷O NMRDemonstrated the ability to distinguish between different oxygen environments (carboxylate vs. water/hydroxyl), offering deep structural insight into framework interconversion. acs.org
UiO-66 (Zirconium-based)Various buffer components (TRIS, HEPES, etc.)HPLC, ICP-MSCommon biological buffers were found to degrade the UiO-66 framework to varying extents by promoting the release of the terephthalate linker. chemrxiv.org

Mechanistic Studies of MOF-Catalyzed Reactions Using Labeled Ligands

Understanding the precise mechanism by which a catalyst operates is fundamental to improving its efficiency and selectivity. In MOF-based catalysis, the organic linker is not always a passive structural component; it can actively participate in the reaction, influence the electronic properties of the metal center, or define the shape and chemical environment of the catalytic pocket. Using an isotopically labeled linker like this compound allows researchers to probe the role of the ligand during a catalytic cycle.

While direct studies detailing the catalytic role of this compound are specific, the principle is well-established in the field using other labeled molecules. For instance, ¹³C-labeled glucose has been used to unravel the reaction mechanism for glucose transformation catalyzed by zirconium-based MOFs. csic.esresearchgate.net By tracking the ¹³C label in the products and intermediates using NMR, researchers could confirm that the reaction proceeded through a specific pathway (1,2-intramolecular carbon shift) on the MOF catalyst, which was different from the pathway observed with other catalysts. csic.esresearchgate.net

This same methodology can be applied with this compound. If the linker itself were to be involved in a reaction, for example, through a temporary dissociation or interaction with a substrate, the ¹³C label would allow its fate to be tracked. Furthermore, solid-state NMR studies on the MOF catalyst before, during, and after the reaction can reveal changes in the chemical environment of the linker's carbon atoms, indicating its involvement. This provides definitive evidence of the ligand's role, settling questions that are difficult to answer with purely computational or kinetic studies. nih.gov This approach is critical for designing next-generation MOFs where the ligand and metal center work synergistically to achieve enhanced catalytic performance. uchicago.edu

Table 2: Examples of Mechanistic Studies in MOFs Using Isotopic Labeling

MOF CatalystLabeled SpeciesAnalytical TechniqueMechanistic Insight Gained
Zr-MOF-808, UiO-66(Zr)¹³C₁-labeled glucose¹³C NMR SpectroscopyConfirmed that mannose formation occurs via a 1,2-intramolecular carbon shift (epimerization), a different pathway than on other Lewis acid catalysts. csic.esresearchgate.net
[MnIIIporphyrin]⁺X⁻-based MOFsEnyne substrates (conceptual)Quantum Mechanics/Molecular Mechanics (QM/MM) CalculationsTheoretical studies show that the nature of the active center (cationic vs. neutral) dictates the reaction pathway (concerted vs. stepwise radical). researchgate.net
PCN-641-NS (2D MOF)Deuterated benzene (B151609) (C₆D₆)²H and ¹³C Solid-State NMRRevealed stronger host-guest interactions and shielding in 2D MOF nanosheets compared to bulk analogues, impacting photoinduced energy transfer. nih.gov

Integration of Terephthalic Acid 13c8 Research with Computational and Systems Biology Approaches

Metabolic Flux Analysis (MFA) Using Carbon-13 Labeling Data

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular reactions. nsf.gov The use of substrates labeled with stable isotopes like ¹³C, known as ¹³C-MFA, is considered the gold standard for determining in vivo fluxes. nih.govoup.com In this context, Terephthalic Acid-13C8 serves as a powerful tracer to investigate the metabolic pathways involved in its assimilation or the degradation of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). frontiersin.org The core principle of ¹³C-MFA involves introducing the ¹³C-labeled substrate into a biological system, allowing the cells to metabolize it, and then measuring the resulting isotopic labeling patterns in various intracellular metabolites. nih.govplos.org These experimental data are then used within a computational framework to solve for the unknown metabolic fluxes. frontiersin.orgnih.gov

Isotopic Labeling Patterns for Flux Quantification

The fundamental premise of ¹³C-MFA is that different metabolic pathways will generate unique isotopic labeling patterns in downstream metabolites. nih.gov When a cell metabolizes a ¹³C-labeled substrate, the carbon backbone of the substrate is broken and rearranged by enzymatic reactions, distributing the ¹³C atoms in specific patterns across the metabolic network. nih.gov By measuring the mass isotopomer distributions (MIDs) or Mass Distribution Vectors (MDVs)—the relative abundances of molecules with different numbers of ¹³C atoms—in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative activities of the pathways that produced them. plos.orgrsc.org

For instance, in studies of PET degradation, ¹³C₈-TPA can be used to trace the flow of carbon into central metabolism. researchgate.net As bacteria assimilate the labeled terephthalate, the ¹³C atoms from the benzene (B151609) ring are incorporated into central metabolites like acetyl-CoA and intermediates of the tricarboxylic acid (TCA) cycle. mdpi.com The specific labeling patterns observed in biomass components, such as protein-derived amino acids, can reveal which pathways are active and quantify their respective fluxes. nih.gov This approach allows for the precise quantification of how much of a given metabolite is derived from the labeled tracer versus other carbon sources. plos.org

The choice of isotopic tracer is critical for the precision of the resulting flux map. nih.gov While common tracers like [1,2-¹³C]glucose are excellent for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, tracers like ¹³C₈-TPA are specifically designed to elucidate the metabolic fate of aromatic compounds or polymer monomers. nih.gov

Table 1: Illustrative Labeling Patterns in ¹³C-MFA This table provides a simplified example of how different pathways produce distinct labeling patterns from a hypothetical ¹³C-labeled precursor.

PathwayPrecursorKey IntermediateResulting Labeling Pattern in ProductFlux Implication
Glycolysis[1,2-¹³C]Glucose3-Phosphoglycerate (3PG)50% Unlabeled (M+0), 50% Doubly Labeled (M+2)High glycolytic flux
Pentose Phosphate Pathway[1,2-¹³C]Glucose3-Phosphoglycerate (3PG)Mixture of M+0, M+1, and M+2 labeled speciesActivity of the oxidative PPP
TCA Cycle (1st Turn)¹³C₂-Acetyl-CoACitrateDoubly Labeled (M+2)Entry of carbon into the TCA cycle
PET Degradation¹³C₈-Terephthalic AcidAcetyl-CoALabeled Acetyl-CoARate of TPA assimilation

Computational Algorithms and Modeling for Flux Determination

Raw isotopic labeling data cannot be interpreted intuitively due to the complexity of metabolic networks. nih.gov Therefore, powerful computational tools and algorithms are required to translate these data into a quantitative flux map. frontiersin.org The process involves several key components:

Metabolic Network Model : A stoichiometric model of the relevant biochemical reactions is constructed. This model defines the scope of the analysis and includes all known pathways, from central carbon metabolism to specific degradation routes. frontiersin.orgd-nb.info It also contains the specific carbon atom transitions for each reaction, which is crucial for simulating the propagation of the ¹³C label. frontiersin.org

Flux Estimation : The core of ¹³C-MFA is an optimization problem. Computational algorithms iteratively adjust the values of all unknown fluxes in the model to find the distribution that best fits the experimentally measured labeling patterns and other constraints (e.g., substrate uptake rates). nih.govvanderbilt.edu The mismatch between the simulated and measured labeling data is minimized to arrive at the most likely flux distribution. vanderbilt.edu

Software Suites : Several software packages have been developed to handle these complex calculations. Tools like 13CFLUX2 , INCA , and Metran provide comprehensive platforms for modeling, simulation, parameter estimation, and statistical analysis. oup.comacs.org13cflux.netresearchgate.net More recent frameworks have incorporated machine learning algorithms to reduce computation time and improve the stability of solutions, which is particularly useful for high-throughput metabolic phenotyping. nih.govacs.org

Some computational approaches, like parsimonious ¹³C-MFA (p¹³CMFA), add a secondary optimization step to select the most efficient flux distribution from a range of feasible solutions, often by minimizing the sum of all fluxes. plos.org

Table 2: Selected Computational Tools for ¹³C-MFA

Software ToolKey Feature/AlgorithmModeling ApproachPlatform/Language
13CFLUX2 Implements Cumomer and Elementary Metabolite Unit (EMU) algorithms. 13cflux.netresearchgate.netUses FluxML, a standardized XML format for model specification. 13cflux.netresearchgate.netC++, with Java and Python add-ons; command-line interface. researchgate.net
INCA Supports isotopic stationary and non-stationary MFA. vanderbilt.eduMATLAB-based platform for model construction and data analysis.MATLAB
Metran Integrates tracer experiment design and statistical analysis. researchgate.netPrimarily used for steady-state and isotopically non-stationary analysis.MATLAB
FluxPyt Open-source and user-friendly.Python-based tool for steady-state and non-stationary MFA.Python
Machine Learning Frameworks Use machine learning to predict flux ratios from labeling patterns, reducing computation time. nih.govacs.orgGenerates training data via metabolic network decomposition and flux sampling. nih.govCustom implementations (e.g., in Python).

Applications in Metabolic Engineering and Biochemical Production Optimization

¹³C-MFA is a critical diagnostic tool in metabolic engineering, providing invaluable insights that guide the rational design of microbial cell factories for enhanced biochemical production. nih.govresearchgate.netresearchgate.net By quantifying intracellular fluxes, researchers can identify metabolic bottlenecks, uncover inefficient pathways, and assess the impact of genetic modifications. nih.gov

In the context of terephthalic acid, this has two major applications:

Optimizing TPA Production : For the bio-based synthesis of TPA from renewable feedstocks, ¹³C-MFA can be used to understand and optimize the metabolic pathways leading to its production. By analyzing the flux distribution in engineered microorganisms, scientists can identify rate-limiting steps in the supply of precursors, such as acetyl-CoA, and pinpoint targets for genetic engineering to improve the final yield, titer, and productivity. nih.gov

Studying PET Degradation and Upcycling : When engineering microbes to break down PET plastic waste, ¹³C-MFA using ¹³C₈-TPA as a tracer is essential. It allows for the quantification of the rate at which the liberated TPA is metabolized and funneled into different pathways. frontiersin.orgresearchgate.net This information is crucial for optimizing strains that can not only degrade PET but also "upcycle" the resulting monomers into more valuable chemicals, such as β-ketoadipic acid or polyhydroxyalkanoates (PHAs). mdpi.comnih.gov By understanding the metabolic flux, engineers can modify pathways to direct the carbon from TPA towards the desired value-added product, thereby creating a circular plastic economy. frontiersin.orgnih.gov

Theoretical Modeling and Simulation of Reaction Pathways

While MFA provides a systems-level view of metabolic activity, theoretical modeling and simulation offer a molecular-level understanding of the chemical processes involving terephthalic acid. These computational chemistry techniques are used to investigate reaction mechanisms, molecular interactions, and structural properties with high resolution.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their chemical properties and reactivity. DFT calculations are instrumental in elucidating reaction mechanisms by determining the geometries of reactants, transition states, and products, along with their corresponding energy levels.

In the study of terephthalic acid, DFT has been applied to:

Investigate Reaction Mechanisms : DFT calculations have been used to explore the mechanisms of reactions central to polyester (B1180765) chemistry, such as the esterification of TPA. nih.govacs.orgfigshare.com For example, studies have detailed the catalytic mechanism of organotin catalysts in the esterification of TPA with diols, identifying the most plausible reaction pathway as an intramolecular acyl-transfer. nih.gov This provides key insights for optimizing polyester synthesis and minimizing side reactions. nih.govacs.org

Elucidate Degradation Pathways : The mechanisms of PET hydrolysis, alcoholysis, and ammonolysis have been probed using DFT. arabjchem.org These studies calculate the energy barriers for various elementary steps, revealing the kinetic and thermodynamic feasibility of different degradation routes and identifying the primary products, such as terephthalic acid and ethylene (B1197577) glycol in hydrolysis. arabjchem.org

Analyze Surface Interactions : DFT has been used to model the adsorption and self-assembly of TPA on various surfaces, such as copper and titanium dioxide. creative-proteomics.com These simulations help interpret experimental data from techniques like scanning tunneling microscopy (STM) and provide a model for how TPA molecules interact with substrates and with each other. creative-proteomics.com

Table 3: Summary of DFT Applications for Terephthalic Acid

Application AreaSystem StudiedKey Mechanistic Insight
Polyester Synthesis Esterification of TPA and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) with an organotin catalyst. nih.govresearchgate.netThe reaction proceeds via an intramolecular acyl-transfer mechanism from the tin complex. nih.govfigshare.com
PET Degradation Hydrolysis, alcoholysis, and ammonolysis of an ethylene terephthalate dimer. arabjchem.orgCalculated reaction energy barriers and rate constants for different degradation pathways, confirming product formation. arabjchem.org
Surface Chemistry Self-assembly of TPA on a Cu(100) surface. creative-proteomics.comInterpreted spectroscopic data by modeling the deprotonation states and hydrogen bonding networks of TPA molecules on the surface. creative-proteomics.com

Molecular Dynamics Simulations for Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.

Applications of MD simulations in the study of terephthalic acid include:

Simulating Crystal Structure and Interactions : MD simulations have been used to study the properties of terephthalic acid crystals, particularly the nature of the hydrogen bonds that hold the molecules together. nih.gov These simulations allow for the calculation of theoretical infrared spectra, which can be compared with experimental data to validate the model and understand the influence of the crystal structure on molecular vibrations. nih.gov

Modeling Supramolecular Growth : Researchers have used MD simulations to observe the growth mechanisms of TPA supramolecular structures on surfaces. rsc.org For example, simulations have shown how TPA molecules adsorb and arrange themselves on a stearic acid buffer layer, revealing whether they grow via a phase separation or a layer-by-layer mechanism depending on the surface conditions. rsc.org

Investigating Proton Transfer : Path Integral Molecular Dynamics (PIMD) simulations, a method that incorporates nuclear quantum effects, have been used to study the temperature-dependent double proton transfer within TPA molecular crystals. chemrxiv.org These simulations show that proton transfer can occur even at low temperatures, likely through a tunneling mechanism, providing fundamental insights into the dynamic behavior of hydrogen atoms in the crystal lattice. chemrxiv.org

Understanding PET-Solvent Interactions : Reactive MD simulations are employed to elucidate the complex interplay between hydrolysis and thermal degradation of PET. acs.org These simulations track bond dissociation and the formation of intermediates and products, such as TPA, offering molecular-level insights that complement experimental observations of PET decomposition. acs.orgresearchgate.net

Data Integration and Omics Technologies for Comprehensive Analysis

The study of this compound (TPA-13C8) within biological systems is significantly enhanced by the integration of various omics technologies, underpinned by computational and systems biology approaches. While TPA-13C8 is primarily used as a tracer in metabolomics and metabolic flux analysis, a comprehensive understanding of its systemic impact requires integrating this data with other omics layers, such as proteomics and transcriptomics. nih.gov This holistic view allows researchers to connect changes in metabolic pathways with alterations in protein expression and gene regulation, providing a more complete picture of the biological response.

Stable Isotope-Resolved Metabolomics (SIRM) using TPA-13C8 enables the precise tracking of the ¹³C atoms as they are incorporated into downstream metabolites. acs.orgspringernature.com This technique is foundational for mapping the metabolic fate of terephthalic acid. Advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are essential for detecting and quantifying the ¹³C-labeled isotopologues. aalto.fi The data generated, which includes the mass isotopomer distribution for various metabolites, provides direct insights into the activity of specific metabolic pathways. nih.govresearchgate.net For instance, in studies of polyethylene terephthalate (PET) biodegradation, TPA is a key monomer, and tracing its breakdown is crucial for understanding the metabolic processes involved. frontiersin.orgresearchgate.net

To move beyond a purely metabolic view, this data can be integrated with proteomics, which identifies and quantifies the proteins present in a biological sample. In the context of TPA-13C8, proteomics can reveal the expression levels of specific enzymes involved in its transport and degradation. nih.gov For example, a multi-omics characterization of PET degradation has successfully identified key enzymes like PET hydrolases and esterases responsible for breaking down the polymer into its monomers, including terephthalic acid. nih.govnih.gov

The integration of these disparate datasets is a key challenge addressed by computational systems biology. aalto.fi The process involves mapping the identified metabolites and proteins to known biological pathways. This allows researchers to see, for example, if the upregulation of a particular enzyme (detected via proteomics) corresponds with an increased flux through the metabolic pathway it catalyzes (detected via TPA-13C8 tracing). nih.govmdpi.com

Detailed research findings from studies on PET degradation, where TPA is a central metabolite, illustrate the power of this integrated approach. While these studies may not have used TPA-13C8 specifically for multi-omics integration, they establish the pathways and key molecular players that would be the focus of such an investigation.

Detailed Research Findings

In studies investigating the microbial degradation of PET, several key metabolites and enzymes have been identified. The degradation of TPA typically proceeds via conversion to intermediates that can enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

Table 1: Key Metabolites in the Terephthalic Acid (TPA) Degradation Pathway
MetaboliteAbbreviationRole in PathwayAssociated Analytic Technique
Bis(2-hydroxyethyl) terephthalateBHETInitial breakdown product of PETLC-MS
Mono(2-hydroxyethyl) terephthalateMHETIntermediate, product of BHET hydrolysisLC-MS, GC-MS
Terephthalic AcidTPACentral monomer released from PET/MHETLC-MS, GC-MS
Protocatechuic AcidPCAKey intermediate in the aerobic degradation of TPALC-MS
Succinyl-CoA-Product of TPA degradation entering the TCA cycleLC-MS/MS
Acetyl-CoA-Product of TPA degradation entering the TCA cycleLC-MS/MS

Proteomic analyses of microorganisms capable of metabolizing these compounds have identified the specific enzymes responsible for each step. This provides a direct link between the genetic potential of an organism and its metabolic function.

Table 2: Key Enzymes in TPA Degradation Identified via Proteomics
EnzymeFunctionOrganism ExampleOmics Evidence
PET Hydrolase (PETase)Hydrolyzes PET to MHET, BHET, and TPAIdeonella sakaiensisProteomics, Metagenomics
MHET Hydrolase (MHETase)Hydrolyzes MHET to TPA and ethylene glycolIdeonella sakaiensisProteomics, Metagenomics
Terephthalate DioxygenaseCatalyzes the initial ring-hydroxylating step of TPAComamonas sp.Proteomics
Protocatechuate DecarboxylaseConverts protocatechuate in a downstream stepRhodococcus jostiiProteomics
Fatty Acid TransportersPotentially involved in the uptake of degradation productsAlcanivorax borkumensisTranscriptomics, Proteomics

By integrating these datasets, a comprehensive model of TPA metabolism can be constructed. This model connects the presence and activity of specific proteins with the flow of carbon from TPA-13C8 through the metabolic network, offering a systems-level understanding of the process.

Table 3: Integrated Pathway Analysis of TPA Metabolism
Metabolic StepMetabolite Change (Metabolomics)Associated Enzyme (Proteomics)Integrated Biological Insight
PET -> MHETAppearance of MHETPETase expression increasesInitiation of polymer degradation by extracellular enzymes.
MHET -> TPAIncrease in TPA concentrationMHETase expression increasesHydrolysis of the primary intermediate to release the core monomer.
TPA -> ProtocatechuateAppearance of ¹³C-labeled ProtocatechuateTerephthalate Dioxygenase is upregulatedAerobic ring-cleavage pathway is activated upon TPA availability.
Protocatechuate -> TCA CycleIncrease in ¹³C-labeled TCA intermediatesDownstream metabolic enzymes are expressedCarbon from TPA is assimilated into central metabolism for energy and biomass.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for Diverse Labeled Terephthalic Acid Derivatives

The development of new synthetic methodologies is paramount for expanding the research applications of isotopically labeled compounds. Current synthesis of Terephthalic Acid-13C8 often relies on the multi-stage oxidation of ¹³C-labeled p-xylene (B151628), a precursor typically derived from petrochemicals. Future research is trending towards more sustainable and versatile approaches.

A significant area of development is the creation of bio-based synthetic routes . Research into producing unlabeled terephthalic acid from renewable resources like lignocellulosic biomass, furfural, and monoterpenes is well-established. helsinki.fihelsinki.fi The next frontier is to adapt these pathways to produce ¹³C-labeled terephthalic acid and its derivatives, which would reduce reliance on fossil fuels and potentially lower synthesis costs.

Furthermore, chemo-enzymatic synthesis represents a powerful emerging strategy. nih.govd-nb.info This approach combines traditional chemical reactions with highly specific enzyme-catalyzed transformations. d-nb.infobeilstein-journals.org By leveraging enzymes, researchers can achieve site-specific labeling or introduce functional groups onto the aromatic ring under mild conditions, creating a diverse library of labeled terephthalic acid derivatives that are difficult to produce through conventional chemistry alone.

Synthetic RoutePrecursorsKey CharacteristicsFuture Outlook
Petrochemical ¹³C-labeled p-xyleneEstablished, multi-step process, relies on fossil-fuel-derived precursors. Optimization for efficiency and reduced environmental impact.
Bio-based ¹³C-labeled lignocellulose, furfural, monoterpenes helsinki.fihelsinki.fiSustainable, utilizes renewable feedstocks, potential for cost reduction.Adapting existing bio-based routes to incorporate isotopic labels efficiently. helsinki.fi
Chemo-enzymatic Labeled aromatic amino acids, bio-based precursors nih.govd-nb.infoHigh specificity, mild reaction conditions, enables synthesis of complex derivatives.Discovery and engineering of new enzymes for novel transformations. beilstein-journals.org

Advances in High-Throughput Isotopic Analysis

The ability to precisely measure ¹³C enrichment is fundamental to the use of this compound. While Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard techniques, future advancements are focused on increasing throughput, sensitivity, and accessibility.

Automation in IRMS is a key development, with computerized interfaces that allow for the unattended analysis of dozens of samples, drastically increasing sample throughput from a few per day to several per hour. rsc.orgrsc.org This is particularly crucial for large-scale environmental monitoring or metabolic studies. Coupling liquid chromatography with IRMS (LC-IRMS) further enhances capability, allowing for the simultaneous isotopic analysis of multiple compounds in a complex mixture. oiv.int

In the realm of NMR, direct ¹³C detection suffers from low sensitivity and requires long analysis times, limiting its use for high-throughput applications. nih.gov Emerging methods bypass this by using one-dimensional ¹H-NMR to indirectly quantify ¹³C incorporation . nih.govnih.gov This approach offers a significant boost in sensitivity and speed, making NMR a more viable tool for rapid screening and metabolic flux analysis. nih.gov Additionally, novel optical techniques like Cavity Ring-Down Spectroscopy (CRDS) are being developed as lower-cost, portable alternatives to IRMS for ¹³C/¹²C analysis, which could democratize isotopic analysis by making it available for field research. pnas.org

Analytical TechniquePrincipleThroughputKey Advantages
Automated IRMS Measures the ratio of ¹³CO₂/¹²CO₂ after combustion.High (10+ samples/hour). rsc.orgHigh precision, fully automated for unattended operation. nih.gov
High-Throughput ¹H-NMR Indirectly quantifies ¹³C enrichment via J-coupling effects on proton signals. nih.govHighRapid, requires less sample mass, non-destructive. nih.gov
LC-IRMS Separates compounds via HPLC before combustion and isotopic analysis. oiv.intMediumAnalyzes multiple compounds from a single complex sample. researchgate.net
Cavity Ring-Down Spectroscopy (CRDS) Measures isotopic ratios based on light absorption in an optical cavity. pnas.orgMedium-HighPotential for portability, lower operational cost compared to IRMS. pnas.org

Expansion of this compound Applications in Emerging Environmental Contaminant Research

The unique properties of this compound make it an ideal tool for investigating the fate and impact of emerging environmental contaminants, particularly microplastics. While unlabeled terephthalic acid is a major component of PET plastic, the ¹³C-labeled version allows researchers to unambiguously trace its journey through environmental and biological systems.

A primary future application is in quantifying the degradation of PET micro- and nanoplastics . By creating polymers with this compound, scientists can conduct stable isotope probing (SIP) and tracer assays to prove and measure microbial mineralization rates of plastic particles in soil and water. vliz.benih.gov This method provides definitive evidence of biodegradation by tracking the incorporation of ¹³C from the plastic into microbial biomass and released carbon dioxide. bohrium.com

Furthermore, this compound can be used as an internal standard to trace the leaching of plastic precursors and additives from recycled materials . nih.gov As the use of recycled plastics grows, understanding the potential for chemical migration into food or the environment is a critical research area. The labeled compound allows for precise quantification in complex matrices. This methodological framework can also be extended to study the environmental pathways of other classes of emerging contaminants, such as per- and polyfluoroalkyl substances (PFAS), where labeled standards are essential for accurate detection and risk assessment. csic.es

Interdisciplinary Research Integrating Materials Science, Biology, and Analytical Chemistry

Materials Science: Researchers can synthesize novel polymers using ¹³C-labeled monomers like this compound to design next-generation materials, such as biodegradable or self-healing plastics. researchgate.net The isotopic label is built directly into the material's backbone, enabling precise tracking of its properties and lifespan.

Biology: These newly designed labeled materials can then be introduced into controlled biological systems, from single-cell cultures to complex ecosystems. Biologists can use the ¹³C tracer to conduct detailed metabolic flux analysis , revealing not just if the material degrades, but the specific biochemical pathways involved in its breakdown. nih.govnih.gov

Analytical Chemistry: Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, are the essential link that makes this integration possible. solubilityofthings.com These tools provide the sensitivity and specificity required to follow the ¹³C label as it moves from the bulk material into metabolites and biomass, providing quantitative data to validate the material's performance and environmental fate. acs.org

This synergistic cycle allows for the rational design and empirical testing of new materials, accelerating innovation in areas like sustainable polymers and circular economies.

Q & A

Q. What are the validated methods for synthesizing Terephthalic Acid-13C8 with high isotopic purity?

The synthesis typically involves catalytic oxidation of 13C-labeled p-xylene using a bromine-promoted cobalt-manganese catalyst system in an ionic liquid or acetic acid solvent . Key steps include:

  • Precursor selection : Use isotopically enriched p-xylene-13C8 to ensure uniform labeling.
  • Oxidation conditions : Optimize temperature (190–210°C) and oxygen pressure (15–30 bar) to minimize side products like 4-carboxybenzaldehyde (4-CBA).
  • Purification : Crystallization or recrystallization in aqueous acetic acid removes impurities, validated via HPLC or NMR to confirm isotopic purity (>98%) .

Q. How is isotopic purity and structural integrity of this compound characterized in academic research?

Researchers employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : 13C NMR confirms isotopic incorporation by analyzing chemical shifts and peak splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., [M-H]⁻ ion at m/z 169.01 for 13C8 vs. m/z 165.02 for unlabeled TPA) .
  • Infrared Spectroscopy (IR) : Monitors carboxyl group vibrations (1680–1700 cm⁻¹) to detect structural deviations .
  • Fluorescence assays : Validate functional integrity by measuring hydroxylation to 2-hydroxyterephthalic acid under UV irradiation .

Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?

  • Handling : Use inert atmosphere (N2/Ar) gloveboxes to prevent moisture absorption, which can hydrolyze the compound .
  • Storage : Seal in amber glass vials at –20°C to avoid photodegradation. Desiccants like silica gel are recommended .
  • Waste disposal : Follow institutional guidelines for 13C-labeled waste, including separate containment for incineration or chemical neutralization .

Advanced Research Questions

Q. How can this compound improve sensitivity in quantifying hydroxyl radicals (•OH) in photocatalytic studies?

The compound reacts with •OH to form fluorescent 2-hydroxythis compound, detectable at λex/λem = 314/424 nm . Isotopic labeling enhances sensitivity by:

  • Reducing background noise in MS/MS detection via distinct isotopic signatures.
  • Enabling tracking of degradation pathways in complex matrices (e.g., wastewater) without interference from natural-abundance carbon .
  • Methodological tip : Use 0.02 g/L TiO2 catalyst and 10⁻⁴ M TPA-13C8 in aqueous solutions under UV irradiation, sampling every 10 minutes .

Q. How should researchers reconcile discrepancies in kinetic data from this compound degradation studies?

Contradictions often arise from:

  • Isotopic dilution : Trace unlabeled TPA in commercial 13C8 batches skews kinetic measurements. Validate purity via NMR before experiments .
  • Photocatalyst variability : Standardize TiO2 sources (e.g., Degussa P25) and pre-calibrate UV intensity .
  • Statistical validation : Apply ANOVA or linear regression to fluorescence data, ensuring R² > 0.98 for reliable rate constants .

Q. What computational models predict isotopic effects on this compound’s spectroscopic properties?

Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) accurately simulates isotopic shifts in vibrational spectra . For example:

  • IR frequency shifts : 13C labeling reduces C=O stretching frequencies by 5–10 cm⁻¹ due to increased atomic mass.
  • NMR chemical shifts : Simulated 13C NMR spectra show upfield shifts (~2–3 ppm) for carboxyl carbons compared to unlabeled TPA .
  • Validation : Cross-reference computational results with experimental data from isotopic dilution assays .

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